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Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357 Get Quote

An Application Note and Protocol for the Determination of 2-NP-Amoz in Fish Tissue

Introduction
Furaltadone, a nitrofuran antibiotic, has been widely used in aquaculture due to its broad-

spectrum antimicrobial activity. However, its use in food-producing animals has been banned in

many countries due to concerns about the carcinogenic nature of its residues. After

administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-

oxazolidinone (AMOZ), which can bind to tissue proteins. These tissue-bound residues are

persistent and can be released through consumption, posing a potential health risk.

To monitor the illegal use of furaltadone, regulatory methods focus on the detection of the

stable, tissue-bound metabolite AMOZ. The standard analytical approach involves the acid-

catalyzed release of AMOZ from proteins, followed by derivatization with 2-nitrobenzaldehyde

(2-NBA). This reaction converts AMOZ into a more stable and readily detectable derivative, 2-

nitrophenyl-AMOZ (2-NP-AMOZ). This application note provides a detailed protocol for the

sample preparation and analysis of 2-NP-AMOZ in fish tissue using liquid chromatography-

tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this

purpose.[1][2][3]

Principle
The analytical procedure is based on the hydrolysis of protein-bound AMOZ from homogenized

fish tissue under acidic conditions. Simultaneously, the released AMOZ is derivatized with 2-
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nitrobenzaldehyde (2-NBA) to form 2-NP-AMOZ. The resulting derivative is then extracted from

the aqueous matrix using a non-polar organic solvent, such as ethyl acetate. The extract is

subjected to a clean-up procedure to remove interfering matrix components, followed by

evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis. Quantification is

typically achieved using an internal standard to correct for matrix effects and variations in

recovery.

Experimental Workflow
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Sample Preparation

LC-MS/MS Analysis

Fish Tissue Sample (2g)
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Add 0.125 M HCl
and 50 mM 2-NBA

Hydrolysis & Derivatization
(37°C, 16h)

Neutralize with K2HPO4 and NaOH
(pH ~7.3)

Liquid-Liquid Extraction
with Ethyl Acetate

Wash Ethyl Acetate Layer
with Water

Evaporate to Dryness
(40-45°C, N2 stream)

Reconstitute in
MeOH/Water (50:50)

Filter (0.22 µm)

Inject into LC-MS/MS

Chromatographic Separation

Mass Spectrometric Detection

Quantification

Click to download full resolution via product page

Caption: Workflow for the analysis of 2-NP-Amoz in fish tissue.
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Apparatus and Reagents
Apparatus:

High-speed homogenizer

Analytical balance

50 mL polypropylene centrifuge tubes

Vortex mixer

Shaking water bath or incubator

Centrifuge

pH meter

Nitrogen evaporator

Solid Phase Extraction (SPE) manifold (optional)

LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

AMOZ analytical standard

2-Nitrobenzaldehyde (2-NBA)

Hydrochloric acid (HCl)

Potassium phosphate monobasic (KH2PO4)

Sodium hydroxide (NaOH)

Ethyl acetate (HPLC grade)

Methanol (HPLC grade)
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Acetonitrile (HPLC grade)

Formic acid or acetic acid

Deionized water

Internal standard (e.g., AMOZ-d5)

Detailed Experimental Protocols
1. Standard and Reagent Preparation

2-NBA Solution (50 mM): Prepare fresh by dissolving the appropriate amount of 2-NBA in

methanol or dimethyl sulfoxide (DMSO).[2][4]

Hydrochloric Acid (0.125 M): Prepare by diluting concentrated HCl with deionized water.

Potassium Phosphate Solution (0.1 M): Dissolve KH2PO4 in deionized water.

Sodium Hydroxide Solution (0.8 M and 1 M): Dissolve NaOH pellets in deionized water.

Stock and Working Standards: Prepare stock solutions of AMOZ and the internal standard in

a suitable solvent (e.g., methanol) and store them under appropriate conditions. Prepare

working standard solutions by diluting the stock solutions.

2. Sample Preparation Protocol

Homogenization: Weigh approximately 2 g (± 0.1 g) of homogenized fish tissue into a 50 mL

polypropylene centrifuge tube.

Hydrolysis and Derivatization:

Add 10 mL of 0.125 M HCl to the sample tube.

Add 400 µL of freshly prepared 50 mM 2-NBA solution.

Vortex the tube for 15-30 seconds to ensure thorough mixing.

Incubate the sample in a shaking water bath at 37°C for 16 hours (overnight).
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Neutralization:

Cool the sample to room temperature.

Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH.

Vortex the sample and measure the pH. Adjust the pH to approximately 7.3 ± 0.2 with

0.125 M HCl or NaOH.

Liquid-Liquid Extraction:

Add 12 mL of ethyl acetate to the neutralized sample.

Cap the tube and vortex vigorously for 1 minute.

Centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.

Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.

Washing and Evaporation:

Add 2 mL of deionized water to the ethyl acetate extract, vortex, and centrifuge to remove

water-soluble impurities. Discard the lower aqueous layer.

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-

45°C.

Reconstitution:

Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.

Vortex to dissolve the residue.

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for

LC-MS/MS analysis.

3. LC-MS/MS Analysis Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly

used.

Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and

mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

Injection Volume: 5-20 µL.

MS Detection:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for 2-NP-AMOZ and its

internal standard should be monitored for quantification and confirmation.

Data Presentation
The performance of analytical methods for AMOZ in various tissues is summarized below.

Table 1: Performance Characteristics of LC-MS/MS Methods for AMOZ Analysis

Matrix Recovery (%) LOQ (µg/kg) LOD (µg/kg) Reference

Fish Muscle 94 - 112.9 - 0.003

Fish Muscle - < 1.0 -

Fish Feeds 95.6 - 102.8 - 0.05

Shrimp 78.6 - 108.9 - 0.07 (ng/mL)

Shrimp 81.1 - 105.3 - -

Table 2: Performance Characteristics of ELISA Methods for AMOZ Screening
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Matrix Recovery (%) IC50 (ng/mL) LOD (ng/mL) Reference

Fish 78.0 - 86.0 0.26 0.01

Fish - 0.14 (µg/kg) 0.025 (µg/kg)

Shrimp 78.6 - 108.9 5.22 0.07

Conclusion
The described protocol provides a robust and reliable method for the extraction, derivatization,

and quantification of the furaltadone metabolite AMOZ, as its 2-NP-Amoz derivative, in fish

tissue. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for the detection

of AMOZ at levels relevant to regulatory monitoring. Careful adherence to the sample

preparation steps is critical for achieving accurate and reproducible results. This method can be

effectively implemented in food safety laboratories for the surveillance of banned veterinary

drug residues in seafood products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1141357#sample-preparation-for-2-np-amoz-
analysis-in-fish-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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